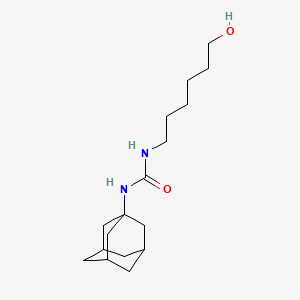
1-allyl-5''-O-tritylinosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-5’-O-tritylinosine is a nucleoside derivative known for its significant biological activities. It is an allosteric inhibitor of the enzyme thymidine phosphorylase, which plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-5’-O-tritylinosine typically involves the protection of inosine derivatives. One efficient method is the microwave-assisted synthesis, which allows for the protection of inosine derivatives in significantly higher yields and shorter reaction times compared to standard thermal conditions
Industrial Production Methods
While specific industrial production methods for 1-allyl-5’-O-tritylinosine are not well-documented, the general principles of nucleoside derivative synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and scalability .
化学反応の分析
Types of Reactions
1-allyl-5’-O-tritylinosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-allyl-5’-O-tritylinosine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying nucleoside derivatives and their chemical properties.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other biologically active nucleoside derivatives.
作用機序
1-allyl-5’-O-tritylinosine exerts its effects by allosterically inhibiting thymidine phosphorylase . This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . By inhibiting this enzyme, 1-allyl-5’-O-tritylinosine prevents the formation of new blood vessels, thereby inhibiting angiogenesis. This mechanism is particularly important in the context of cancer therapy, where inhibiting angiogenesis can restrict tumor growth and metastasis .
類似化合物との比較
Similar Compounds
5’-O-tritylinosine (KIN59): This compound is structurally similar to 1-allyl-5’-O-tritylinosine and also inhibits thymidine phosphorylase.
5’-O-trityluridine: Another nucleoside derivative with similar protective groups but different base components.
5’-O-tritylcytidine: Similar to 1-allyl-5’-O-tritylinosine but with a cytidine base instead of inosine.
Uniqueness
1-allyl-5’-O-tritylinosine is unique due to the presence of the allyl group, which can undergo various chemical reactions, providing a versatile platform for further chemical modifications. Additionally, its specific inhibition of thymidine phosphorylase makes it a valuable compound for studying angiogenesis and developing anti-cancer therapies .
特性
分子式 |
C32H30N4O5 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1-prop-2-enylpurin-6-one |
InChI |
InChI=1S/C32H30N4O5/c1-2-18-35-20-34-29-26(30(35)39)33-21-36(29)31-28(38)27(37)25(41-31)19-40-32(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,25,27-28,31,37-38H,1,18-19H2/t25-,27-,28-,31-/m1/s1 |
InChIキー |
WUKAFOPIIOGNJA-QWOIFIOOSA-N |
異性体SMILES |
C=CCN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
正規SMILES |
C=CCN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




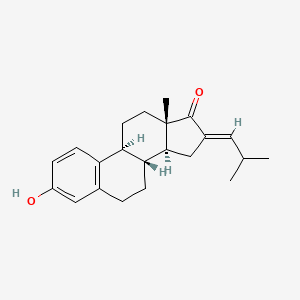

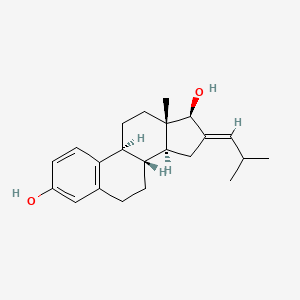
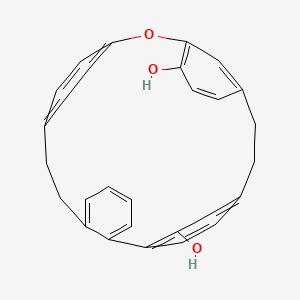
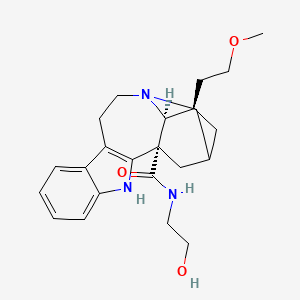
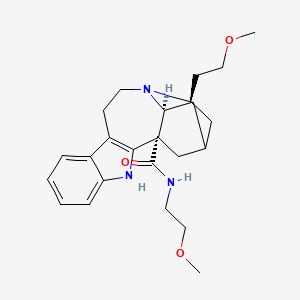
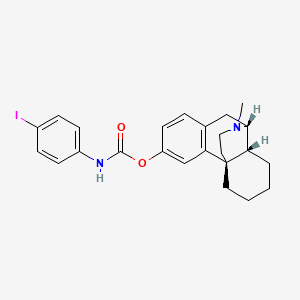
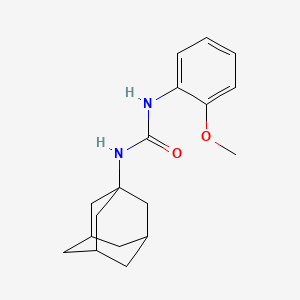

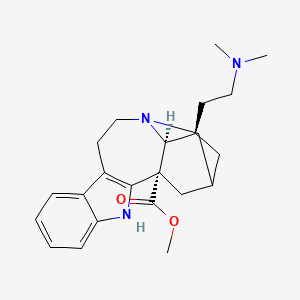
![1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)

